N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine
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Overview
Description
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine is a heterocyclic compound with the molecular formula C18H17N3. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine typically involves the reaction of benzylamine with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of a pyrimidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine: Known for its diverse biological activities and applications.
This compound derivatives: Similar compounds with slight modifications in their structure, leading to different properties and activities.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a phenyl group, and a pyrimidine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-1-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C18H17N3/c1-3-8-15(9-4-1)14-21-17(16-10-5-2-6-11-16)18-19-12-7-13-20-18/h1-13,17,21H,14H2 |
InChI Key |
RYXYLOUWMHQXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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